![molecular formula C22H16FN3O3S B2643384 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 923146-95-6](/img/structure/B2643384.png)

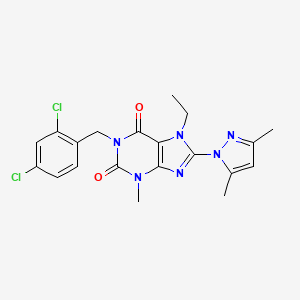

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

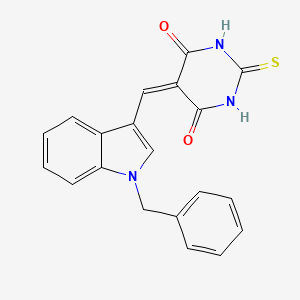

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C22H16FN3O3S and its molecular weight is 421.45. The purity is usually 95%.

BenchChem offers high-quality N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- This compound exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further studies are needed to explore its mechanism of action and potential as a targeted therapy .

- The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. It could be a valuable lead for developing new antibiotics or antimicrobial agents. Researchers have explored its efficacy against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing bacteria .

- In vitro and in vivo studies suggest that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways, including NF-κB and COX-2, which are relevant in conditions like rheumatoid arthritis and inflammatory bowel disease. Investigating its potential as an anti-inflammatory drug is ongoing .

- Researchers have explored the compound’s neuroprotective effects in models of neurodegenerative diseases. It enhances neuronal survival, reduces oxidative stress, and attenuates neuroinflammation. Its ability to cross the blood-brain barrier makes it an interesting candidate for further investigation .

- Preliminary studies indicate that the compound exhibits antiviral activity against certain viruses, including herpes simplex virus (HSV) and influenza. Its mode of action involves interfering with viral replication. However, more research is needed to validate its efficacy and safety .

- Some evidence suggests that the compound may have a role in managing metabolic disorders. It influences glucose metabolism, lipid profiles, and insulin sensitivity. Researchers are studying its potential as an adjunct therapy for diabetes and obesity .

- Given its unique chemical structure, researchers have used computational methods for drug design. Molecular docking studies and QSAR (quantitative structure-activity relationship) analyses have explored its interactions with target proteins. These insights aid in designing derivatives with improved properties .

- The compound’s environmental applications include its use as a fluorescent probe or sensor. Its fluorescence properties make it suitable for detecting specific analytes or monitoring environmental pollutants. Researchers have explored its potential in water quality assessment and environmental monitoring .

Anticancer Properties

Antimicrobial Activity

Anti-inflammatory Effects

Neuroprotective Potential

Antiviral Activity

Metabolic Disorders

Chemoinformatics and Drug Design

Environmental Applications

Propriétés

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O3S/c23-16-2-1-3-19-20(16)25-22(30-19)26(13-14-6-8-24-9-7-14)21(27)15-4-5-17-18(12-15)29-11-10-28-17/h1-9,12H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLQRRQEYDIPPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)N(CC3=CC=NC=C3)C4=NC5=C(C=CC=C5S4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2643309.png)

![3-(4-Chlorobenzyl)-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2643314.png)

![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2643323.png)